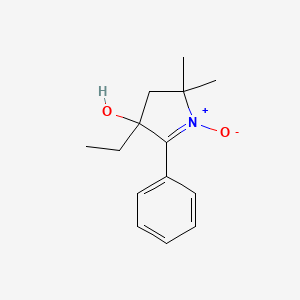![molecular formula C24H23NO2S B14443461 3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one CAS No. 75939-72-9](/img/structure/B14443461.png)
3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one is a chiral compound with significant interest in the field of organic chemistry This compound is known for its unique structural features, including a hydroxyethyl group and a triphenylmethylsulfanyl group attached to an azetidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Triphenylmethylsulfanyl Group: The triphenylmethylsulfanyl group can be attached through a thiol-ene reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of flow chemistry techniques to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azetidinone ring can be reduced under suitable conditions.
Substitution: The triphenylmethylsulfanyl group can participate in substitution reactions, such as SN1 or SN2 mechanisms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as water or alcohols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while reduction of the azetidinone ring may produce amines.
Wissenschaftliche Forschungsanwendungen
3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one involves its interaction with specific molecular targets. The hydroxyethyl group and the triphenylmethylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Hydroxyethyl)-1-(3-phenylpropanoyl)-azetidin-2-one: This compound shares a similar azetidinone ring structure but differs in the substituents attached to the ring.
3-(Tritylthio)propionic acid: This compound has a tritylthio group similar to the triphenylmethylsulfanyl group in the target compound.
Uniqueness
3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one is unique due to the combination of its hydroxyethyl and triphenylmethylsulfanyl groups, which confer distinct chemical properties and potential applications. The presence of these groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
75939-72-9 |
|---|---|
Molekularformel |
C24H23NO2S |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
3-(1-hydroxyethyl)-4-tritylsulfanylazetidin-2-one |
InChI |
InChI=1S/C24H23NO2S/c1-17(26)21-22(27)25-23(21)28-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21,23,26H,1H3,(H,25,27) |
InChI-Schlüssel |
ZWWOGAZJGMVSTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1C(NC1=O)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



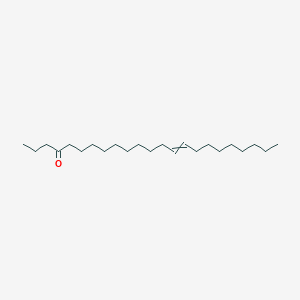
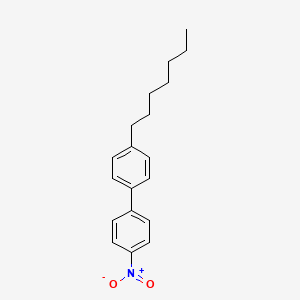

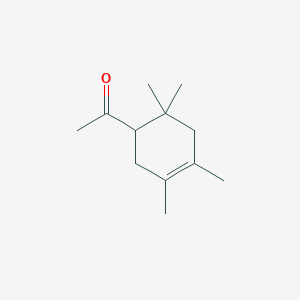
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)
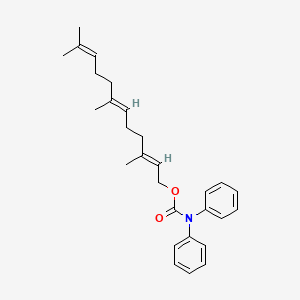
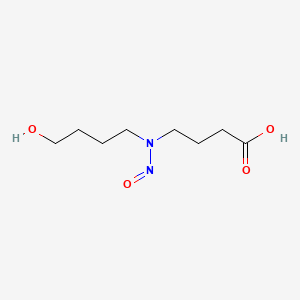
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)


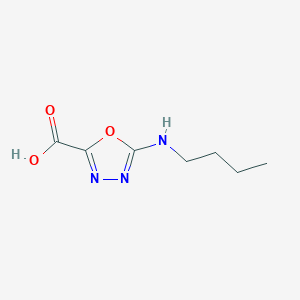
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
